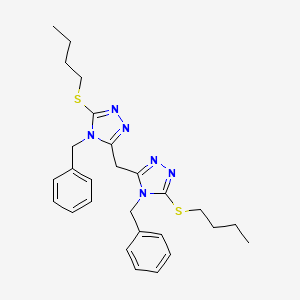
4-methyl-2,6-diphenylbenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-2,6-diphenylbenzoic acid is an aromatic carboxylic acid with a complex structure that includes a methyl group and two phenyl groups attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-2,6-diphenylbenzoic acid can be achieved through several methods, including:
Friedel-Crafts Alkylation: This method involves the alkylation of benzene derivatives using an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction between aryl halides and boronic acids can be used to form the phenyl groups on the benzoic acid core.
Industrial Production Methods
Industrial production of this compound typically involves large-scale Friedel-Crafts alkylation due to its efficiency and cost-effectiveness. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2,6-diphenylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents such as potassium permanganate (KMnO4).
Reduction: The carboxyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (e.g., Br2) in the presence of a Lewis acid catalyst (e.g., FeBr3).
Major Products Formed
Oxidation: Formation of 4-carboxy-2,6-diphenylbenzoic acid.
Reduction: Formation of 4-methyl-2,6-diphenylbenzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-Methyl-2,6-diphenylbenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-methyl-2,6-diphenylbenzoic acid involves its interaction with molecular targets through its functional groups. The carboxyl group can form hydrogen bonds, while the aromatic rings can participate in π-π interactions. These interactions can influence the compound’s binding affinity and specificity towards various targets, affecting biological pathways and processes .
Comparison with Similar Compounds
Similar Compounds
4-Methoxy-2-methylbenzoic acid: Similar in structure but with a methoxy group instead of a phenyl group.
2,6-Diphenylbenzoic acid: Lacks the methyl group present in 4-methyl-2,6-diphenylbenzoic acid.
4-Methylbenzoic acid: Contains a methyl group but lacks the phenyl groups.
Uniqueness
This compound is unique due to the presence of both methyl and phenyl groups on the benzoic acid core, which imparts distinct chemical and physical properties. This structural uniqueness makes it valuable for specific applications in synthesis and research .
Properties
CAS No. |
171669-68-4 |
|---|---|
Molecular Formula |
C20H16O2 |
Molecular Weight |
288.3 g/mol |
IUPAC Name |
4-methyl-2,6-diphenylbenzoic acid |
InChI |
InChI=1S/C20H16O2/c1-14-12-17(15-8-4-2-5-9-15)19(20(21)22)18(13-14)16-10-6-3-7-11-16/h2-13H,1H3,(H,21,22) |
InChI Key |
CDBLOGVRDVFVCN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C2=CC=CC=C2)C(=O)O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-{2-[(Propan-2-yl)amino]-1H-imidazol-5-yl}ethan-1-one](/img/structure/B12929050.png)





![4-Piperidinol, 1-[2-amino-5-(phenylethynyl)-4-pyrimidinyl]-](/img/structure/B12929070.png)



![5-(([1,1'-Biphenyl]-4-yloxy)methyl)-1-(3,4-dimethylphenyl)-1H-1,2,4-triazole-3-thiol](/img/structure/B12929086.png)
